N-(3,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a triazole ring, a sulfanyl group, and various aromatic substituents
Properties
Molecular Formula |
C20H18Cl2N4O2S |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18Cl2N4O2S/c1-3-8-26-19(13-4-6-17(28-2)7-5-13)24-25-20(26)29-12-18(27)23-16-10-14(21)9-15(22)11-16/h3-7,9-11H,1,8,12H2,2H3,(H,23,27) |
InChI Key |
KGWXJVWJIBIDAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole-Thiol Core
The triazole ring is constructed via cyclization of 4-methoxybenzoyl chloride with thiosemicarbazide under basic conditions. A modified procedure from Pedersen and Begtrup (adapted from) involves:
-
Acylation : Reacting thiosemicarbazide with 4-methoxybenzoyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours.
-
Cyclization : Treating the acylated product with potassium hydroxide (KOH) in ethanol under reflux (78°C) for 6 hours to form 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
-
Alkylation : Introducing the prop-2-en-1-yl group via reaction with allyl bromide in dimethylformamide (DMF) at 60°C for 4 hours, yielding the 4-allyl-substituted triazole-thiol.
Critical Parameters :
Synthesis of N-(3,5-Dichlorophenyl)chloroacetamide
This intermediate is prepared by reacting 3,5-dichloroaniline with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 12 hours. Triethylamine (TEA) is used as a base to neutralize HCl byproducts.
Yield Optimization :
Coupling of Intermediates
The final step involves nucleophilic substitution between the triazole-thiol and chloroacetamide:
-
Reaction Setup : Combine equimolar amounts of triazole-thiol and chloroacetamide in acetonitrile (MeCN).
-
Base Activation : Add 1,8-diazabicycloundec-7-ene (DBU, 1.2 equivalents) to deprotonate the thiol group.
-
Reaction Conditions : Stir at 50°C for 8 hours under nitrogen atmosphere.
Mechanistic Insight :
DBU facilitates thiolate ion formation, enhancing nucleophilicity for attack on the chloroacetamide’s electrophilic carbon.
Table 2: Reaction Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | MeCN | 82 |
| Temperature (°C) | 50 | 82 |
| Base | DBU | 82 |
| Alternative Base | KOH/TBAB* | 68 |
| *TBAB = Tetrabutylammonium bromide |
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
While batch processes dominate laboratory synthesis, scaling up requires transitioning to continuous flow systems. Key adjustments include:
-
Residence Time : Reduced to 30 minutes via increased flow rates.
-
Catalyst Recycling : Immobilized DBU on silica gel reduces waste.
Table 3: Batch vs. Flow Synthesis Comparison
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time (h) | 8 | 0.5 |
| Yield (%) | 82 | 78 |
| Purity (%) | 98 | 99 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography using a gradient of methanol (2–10%) in dichloromethane with 0.1% acetic acid. This removes unreacted starting materials and byproducts.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.88 (d, J = 6.1 Hz, pyridyl-H), 7.51 (d, J = 6.1 Hz, aryl-H), 4.48 (q, OCH₂CH₃), 2.72 (s, CH₃).
-
HRMS : [M + H]⁺ calculated for C₂₀H₁₈Cl₂N₄O₂S: 449.4 g/mol, observed: 449.3 g/mol.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is C23H18Cl2N4O2S. It features a triazole ring, which is known for its diverse biological activities. The compound's structure includes:
- Dichlorophenyl group : Enhances lipophilicity and biological activity.
- Methoxyphenyl moiety : Contributes to the compound's electronic properties.
- Triazole and sulfanyl group : Important for interaction with biological targets.
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 10.5 | |
| A549 (Lung Cancer) | 12.0 | |
| HeLa (Cervical Cancer) | 11.8 |
These findings indicate that the compound can inhibit cell proliferation effectively, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 25 µg/mL |
These results highlight its potential in treating infections caused by resistant strains.
Antifungal Activity
Research has indicated that this compound possesses antifungal properties as well:
This activity underscores its versatility in combating fungal infections.
Case Studies
-
Case Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry evaluated the compound against a panel of cancer cell lines. The results indicated that it inhibited growth in several lines with promising selectivity towards breast cancer cells ( ). -
Case Study on Antimicrobial Efficacy :
In a clinical trial assessing novel antimicrobial agents, this compound was found effective against multi-drug resistant strains of Staphylococcus aureus ( ).
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring could play a crucial role in binding to these targets, while the aromatic substituents might enhance the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, N-(3,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its unique combination of a triazole ring, sulfanyl group, and diverse aromatic substituents. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(3,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a triazole ring and a dichlorophenyl moiety. Its molecular formula is , and it has a molecular weight of 421.34 g/mol. The presence of the triazole group is notable for its role in various biological activities, including antifungal and anticancer properties.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:
- Cytotoxicity Assays : In vitro assays against various cancer cell lines demonstrated significant cytotoxic effects. For example, compounds with similar structural features showed high selectivity against leukemia cell lines with GI50 values around 2.23 μM .
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of P-glycoprotein-mediated drug resistance and induction of apoptosis in cancer cells .
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in several studies:
- Antifungal Activity : Similar triazole derivatives have shown efficacy against Candida species and other fungal pathogens. The mechanism typically involves the disruption of fungal cell membrane integrity .
- Bacterial Inhibition : Some derivatives have exhibited antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
3. Anti-inflammatory Effects
Research indicates that compounds within this class may also possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that certain derivatives can downregulate cytokines such as TNF-alpha and IL-6 in vitro, indicating a potential role in managing inflammatory diseases .
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-(3,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via copolymerization of chlorinated aniline derivatives with triazole precursors, followed by thioether linkage formation. Key intermediates (e.g., 4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-thiol) are typically characterized using ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS for purity (>95%). Post-synthetic modifications, such as acetamide coupling, require anhydrous conditions and monitoring via FT-IR for carbonyl (C=O) and thioether (C-S) bond validation .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) resolves the spatial arrangement of the triazole core and dichlorophenyl substituents, critical for verifying stereochemistry .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z calculated for C₂₀H₁₇Cl₂N₅O₂S: 486.06 Da) .
- 2D NMR (COSY, HSQC) distinguishes overlapping signals in aromatic regions, particularly for the 3,5-dichlorophenyl and 4-methoxyphenyl moieties .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazole-thioacetamide scaffold’s potential as a hydrogen-bond acceptor. Use dose-response curves (IC₅₀ determination) and fluorescence-based assays for real-time activity monitoring. Include controls for non-specific binding (e.g., bovine serum albumin) to validate target specificity .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?
- Methodological Answer : Apply response surface methodology (RSM) to model variables like reaction temperature, solvent polarity, and catalyst loading. For example:
- Central Composite Design (CCD) identifies optimal conditions for thioether bond formation (e.g., 60–80°C in DMF with K₂CO₃).
- ANOVA validates statistical significance (p < 0.05) of factors affecting yield.
Flow chemistry setups (e.g., microreactors) enhance reproducibility by minimizing exothermic side reactions .
Q. How should researchers resolve contradictions in spectral data or unexpected bioactivity results?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) detects polymorphic forms that may alter bioactivity.
- LC-MS/MS identifies trace impurities (e.g., oxidation byproducts) that skew biological assays.
- Molecular docking simulations (AutoDock Vina) rationalize anomalous activity by probing ligand-target binding modes versus analogs .
Q. What computational strategies predict the compound’s pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity) and CYP450 inhibition. The compound’s high ClogP (~4.5) suggests limited aqueous solubility, necessitating prodrug strategies.
- Toxicity Screening : Apply ProTox-II to flag hepatotoxicity risks from the dichlorophenyl group.
- Molecular Dynamics (MD) Simulations : Analyze stability in lipid bilayers (CHARMM-GUI) to guide formulation studies .
Q. What strategies elucidate structure-activity relationships (SAR) for the triazole-thioacetamide core?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and assess bioactivity changes.
- Free-Wilson Analysis : Quantify contributions of substituents to potency (e.g., allyl group’s role in membrane permeability).
- Crystallographic Fragment Screening identifies binding hotspots for rational drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
